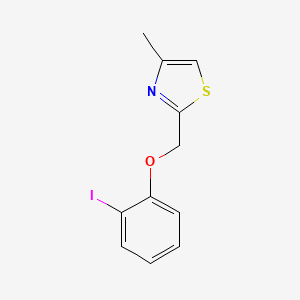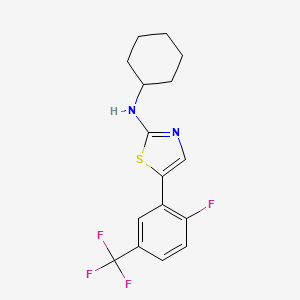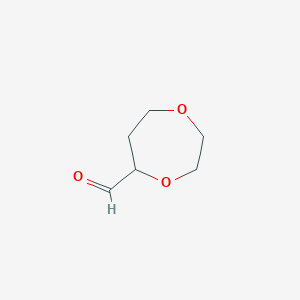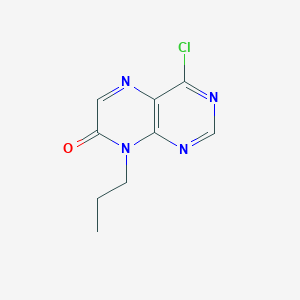
4-Chloro-8-propylpteridin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-8-propylpteridin-7(8H)-one is a synthetic organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-propylpteridin-7(8H)-one typically involves the condensation of appropriate starting materials under controlled conditions. A common route might include the reaction of a chlorinated pteridine derivative with a propylating agent in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and purification techniques are optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-8-propylpteridin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions where the chlorine or propyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active pteridines.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-8-propylpteridin-7(8H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of enzymatic activity, modulation of signal transduction pathways, or binding to nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloropteridine: A simpler chlorinated pteridine.
8-Propylpteridine: A pteridine with a propyl group but no chlorine.
7(8H)-Pteridinone: The core structure without the chloro and propyl substituents.
Uniqueness
4-Chloro-8-propylpteridin-7(8H)-one is unique due to the presence of both chloro and propyl groups, which can influence its chemical reactivity and biological activity compared to other pteridines.
Eigenschaften
Molekularformel |
C9H9ClN4O |
|---|---|
Molekulargewicht |
224.65 g/mol |
IUPAC-Name |
4-chloro-8-propylpteridin-7-one |
InChI |
InChI=1S/C9H9ClN4O/c1-2-3-14-6(15)4-11-7-8(10)12-5-13-9(7)14/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
RIHWIJBTDZTBDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)C=NC2=C1N=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15054964.png)

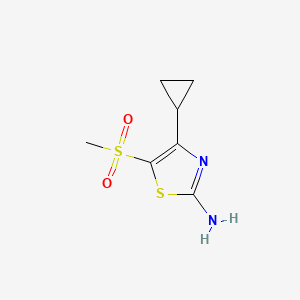
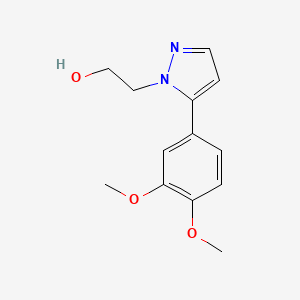

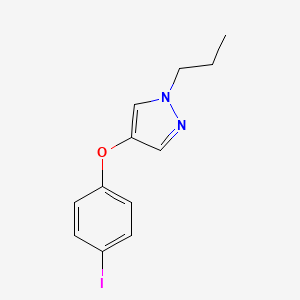
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B15055003.png)
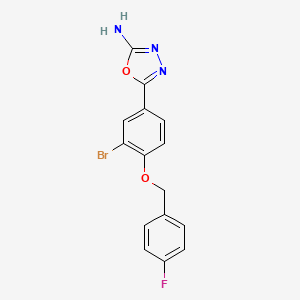
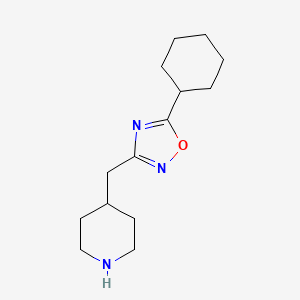
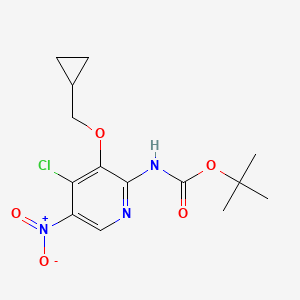
![1,5-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B15055019.png)
